N-(2,3-dichlorophenyl)-2-fluoro-5-{[(4-methoxyphenyl)methyl]sulfamoyl}benzamide
Description
Properties
IUPAC Name |
N-(2,3-dichlorophenyl)-2-fluoro-5-[(4-methoxyphenyl)methylsulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2FN2O4S/c1-30-14-7-5-13(6-8-14)12-25-31(28,29)15-9-10-18(24)16(11-15)21(27)26-19-4-2-3-17(22)20(19)23/h2-11,25H,12H2,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNJEPHRCUVFHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=C(C(=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dichlorophenyl)-2-fluoro-5-{[(4-methoxyphenyl)methyl]sulfamoyl}benzamide typically involves multiple steps, including the introduction of functional groups and the formation of the benzamide structure. Common synthetic routes may involve:
Nitration and Halogenation: Introduction of nitro and halogen groups to the benzene ring.
Reduction: Conversion of nitro groups to amines.
Sulfonation: Introduction of sulfonyl groups.
Coupling Reactions: Formation of the final benzamide structure through coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dichlorophenyl)-2-fluoro-5-{[(4-methoxyphenyl)methyl]sulfamoyl}benzamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2,3-dichlorophenyl)-2-fluoro-5-{[(4-methoxyphenyl)methyl]sulfamoyl}benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,3-dichlorophenyl)-2-fluoro-5-{[(4-methoxyphenyl)methyl]sulfamoyl}benzamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Signal Transduction: Affecting intracellular signaling pathways to alter cellular responses.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Group Comparisons
Key Observations :
- The target compound shares the sulfamoyl benzamide backbone with LMM5 and triazinyl derivatives , but distinct substituents influence solubility, bioavailability, and target specificity.
- The [(4-methoxyphenyl)methyl]sulfamoyl group is structurally analogous to substituents in LMM5, suggesting possible overlap in mechanisms like thioredoxin reductase inhibition .
Key Observations :
Key Observations :
- Dichlorophenyl and fluorophenyl substituents in analogues correlate with antiviral (HBV) and urease inhibitory activity, implying the target compound may share these applications .
Biological Activity
Overview
N-(2,3-Dichlorophenyl)-2-fluoro-5-{[(4-methoxyphenyl)methyl]sulfamoyl}benzamide is a synthetic compound with potential therapeutic applications. Its structure includes a dichlorophenyl moiety, a fluoro group, and a sulfamoyl benzamide fragment, which may contribute to its biological activity. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following chemical structure:
he biological activity of this compound is primarily attributed to its interaction with specific biological targets. The presence of the dichlorophenyl and fluoro groups enhances its lipophilicity and binding affinity to target proteins, potentially inhibiting key enzymes involved in various metabolic pathways. The sulfamoyl group may also play a role in modulating the compound's pharmacological properties.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- In vitro studies demonstrated that related benzamide derivatives inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells.
- Mechanistic studies suggested that these compounds induce apoptosis through both intrinsic and extrinsic pathways, leading to cell cycle arrest and ultimately cell death.
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been noted in several studies:
- Dihydrofolate reductase (DHFR) : Similar compounds have shown effectiveness in downregulating DHFR activity, which is crucial for DNA synthesis and repair in rapidly dividing cells. This inhibition can lead to reduced tumor growth in cancer models.
- Inosine monophosphate dehydrogenase (IMPDH) : Compounds with structural similarities have been reported to inhibit IMPDH, affecting nucleotide synthesis and thereby impeding cancer cell proliferation.
Case Studies
- Study on Antitumor Activity : A study involving a series of benzamide derivatives showed that those with similar structural features to N-(2,3-dichlorophenyl)-2-fluoro-5-{[(4-methoxyphenyl)methyl]sulfamoyl}benzamide exhibited potent antitumor effects in mouse models. The study highlighted significant reductions in tumor size and improved survival rates among treated groups compared to controls.
- Mechanistic Insights : Another research paper focused on the mechanism of action for benzamide derivatives indicated that these compounds could disrupt mitochondrial function in cancer cells, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis.
Comparative Analysis of Similar Compounds
| Compound Name | Structure | Biological Activity | Key Findings |
|---|---|---|---|
| Compound A | Structure A | Anticancer | Induces apoptosis through ROS generation |
| Compound B | Structure B | Enzyme inhibition | Inhibits DHFR effectively |
| This compound | N/A | Anticancer & Enzyme inhibition | Promising candidate for further development |
Q & A
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis of sulfamoylbenzamide derivatives typically involves coupling reactions between sulfamoyl chlorides and substituted benzamides. For example, in analogous compounds (e.g., HBV capsid assembly effectors), yields ranged from 26% to 77%, depending on steric hindrance and solvent polarity . Key steps include:
- Sulfamoylation : Reacting 5-sulfamoylbenzamide intermediates with substituted amines under anhydrous conditions (e.g., DCM, 0°C to room temperature).
- Purification : Column chromatography using gradients of ethyl acetate/hexane to isolate pure products.
Yield optimization requires careful control of stoichiometry, temperature, and catalyst selection (e.g., DMAP for acylation).
Q. How can NMR and HRMS be utilized to confirm structural integrity?
-
¹H/¹³C NMR : Analyze chemical shifts to verify substituent positions. For instance, fluorine atoms in the 2-fluoro group typically show upfield shifts (~-110 ppm in ¹⁹F NMR), while sulfamoyl protons exhibit broad singlets due to NH coupling .
-
HRMS : Confirm molecular formula via exact mass matching (e.g., [M+H]+ or [M+Na]+ ions). Discrepancies >2 ppm suggest impurities or incorrect adducts.
-
Data Table :
Technique Key Peaks/Shifts Purpose ¹H NMR δ 7.2–8.1 ppm (aromatic H) Aromatic substitution pattern ¹⁹F NMR δ -110 to -115 ppm Fluorine environment HRMS m/z 450.0521 (calc.) Molecular formula confirmation
Q. What preliminary assays are recommended to assess biological activity?
For antiviral or enzyme-targeting compounds (e.g., HBV capsid assembly inhibitors), prioritize:
- In vitro enzyme inhibition assays (e.g., fluorescence polarization for capsid disruption).
- Cytotoxicity screening (MTT assay) to establish selectivity indices.
- Docking studies : Use crystallographic data of target proteins (e.g., PDB IDs) to model binding interactions.
Advanced Research Questions
Q. How do structural modifications (e.g., dichlorophenyl vs. difluorophenyl) alter biochemical activity?
Substituent effects can be studied via structure-activity relationship (SAR) analyses:
- Dichlorophenyl group : Enhances hydrophobic interactions in enzyme active sites (e.g., HBV capsid proteins), improving binding affinity .
- Sulfamoyl group : Critical for hydrogen bonding with catalytic residues (e.g., Lys or Asp in urease inhibitors) .
- Methoxybenzyl moiety : Modulates solubility and bioavailability. Replacements with polar groups (e.g., -OH) may reduce metabolic stability.
Q. How should researchers resolve contradictions in biological data across studies?
Contradictions often arise from assay variability or divergent experimental designs. Strategies include:
Q. What advanced analytical methods can quantify degradation products under physiological conditions?
- LC-HRMS/MS : Monitor hydrolytic or oxidative degradation (e.g., sulfamoyl cleavage in acidic buffers).
- Spectrofluorometry : Track fluorescence quenching caused by metabolite formation .
- Accelerated stability studies : Expose the compound to elevated temperatures/pH levels and profile degradation pathways.
Q. How can computational modeling guide the optimization of pharmacokinetic properties?
- ADMET prediction : Use tools like SwissADME to estimate logP (target ~2–3 for oral bioavailability), CYP450 inhibition, and BBB permeability.
- Molecular dynamics (MD) simulations : Model binding stability in target proteins (e.g., HBV core protein) to prioritize analogs with prolonged residence times.
Methodological Best Practices
- Synthetic Reproducibility : Document reaction parameters (e.g., inert atmosphere, moisture control) to mitigate batch-to-batch variability.
- Data Validation : Cross-check NMR assignments with 2D experiments (e.g., HSQC, HMBC) to confirm connectivity .
- Ethical Reporting : Disclose negative results (e.g., low-yield syntheses) to avoid publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
